Vinylcyclopropane-d4
Description
Significance of Cyclopropane (B1198618) Derivatives in Advanced Organic Synthesis and Mechanistic Studies
Cyclopropane derivatives are a class of organic compounds that have garnered significant attention due to their unique structural features and reactivity. ontosight.ai The three-membered ring of cyclopropane is characterized by substantial ring strain (approximately 27.5 kcal/mol), a consequence of its compressed C-C-C bond angles of 60° instead of the ideal 109.5° for sp³-hybridized carbon atoms. unl.ptscribd.com This inherent strain, combined with a bonding nature that has been described as having "double bond character," makes the cyclopropane ring susceptible to a variety of ring-opening reactions. scribd.comresearchgate.net
Vinylcyclopropane-d4 (C₅D₄H₄) as a Specific Probe for Reaction Pathway Delineation
This compound is a specialized isotopologue of vinylcyclopropane (B126155) where four hydrogen atoms on the cyclopropane ring have been replaced by deuterium (B1214612) atoms. This specific labeling makes it an exceptional tool for delineating complex reaction pathways, particularly in the study of thermal rearrangements.
| Property | Value |
| Chemical Formula | C₅D₄H₄ |
| Molecular Weight | 72.142 g/mol |
| Synonyms | 1,1,2,2-tetradeuterio-3-ethenylcyclopropane |
| CAS Number | 693-86-7 (Unlabeled) |
| Table 1: Properties of this compound. cymitquimica.comscbt.com |
The vinylcyclopropane-cyclopentene rearrangement is a classic pericyclic reaction in organic chemistry, but its mechanism involves complex diradical intermediates and competing stereoisomerization pathways. scribd.comacs.org Computational and experimental studies using deuterated derivatives, such as this compound, have been instrumental in understanding these intricate processes. acs.org
By analyzing the distribution of deuterium atoms in the resulting cyclopentene (B43876) products, chemists can trace the movement of specific atoms during the rearrangement. This provides direct evidence for or against proposed mechanistic steps, such as the nature of the diradical intermediates and the stereochemistry of bond cleavage and formation. acs.orgmarquette.edu For example, studies on the thermal isomerization of deuterated methyl-vinylcyclopropanes have helped to elucidate the transition states and confirm that the reactions proceed via specific hydrogen shifts. researchgate.net The computed secondary kinetic isotope effects in studies of deuterated vinylcyclopropanes have been shown to reproduce experimental values, validating the proposed diradical pathways and the stereoselectivity of the reaction. acs.org Thus, this compound serves as a precise probe, allowing researchers to map the flow of atoms and energy through the high-energy landscape of chemical reactions.
Properties
Molecular Formula |
C₅H₄D₄ |
|---|---|
Molecular Weight |
72.14 |
Synonyms |
Ethenyl-cyclopropane-d4; Vinyl-cyclopropane-d4; Cyclopropylethene-d4; Cyclopropylethylene-d4; Cyclopropyl-ethene-d4 |
Origin of Product |
United States |
Mechanistic Investigations of Vinylcyclopropane D4 Transformations
Thermal Rearrangements of Deuterated Vinylcyclopropanes
The thermal isomerization of vinylcyclopropanes to cyclopentenes, known as the vinylcyclopropane-cyclopentene rearrangement (VCPR), is a classic example of a reaction that teeters on the edge of several mechanistic pathways. wikipedia.orgresearchgate.net The introduction of deuterium (B1214612) atoms at specific positions in the vinylcyclopropane (B126155) molecule, creating species like vinylcyclopropane-d4, allows chemists to trace the fate of these atoms during the rearrangement, providing profound insights into the reaction's mechanism.
Vinylcyclopropane-Cyclopentene Rearrangement (VCPR) Mechanistic Pathways
The central debate in the VCPR mechanism revolves around whether it proceeds through a concerted, pericyclic pathway or a stepwise, diradical-mediated process. wikipedia.orgresearchgate.net Computational and experimental studies have shown that the operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org
A purely concerted mechanism implies a single transition state connecting the reactant and the product, where bond breaking and bond making occur simultaneously. uomustansiriyah.edu.iq According to Woodward-Hoffmann rules, a wikipedia.orgresearchgate.net-sigmatropic shift, such as the VCPR, can proceed via a suprafacial-inversion (si) or an antarafacial-retention (ar) pathway, both of which are symmetry-allowed. wikipedia.org Conversely, the suprafacial-retention (sr) and antarafacial-inversion (ai) pathways are symmetry-forbidden. wikipedia.org The observation of predominantly the allowed products would strongly suggest a concerted mechanism.
A diradical-mediated process , on the other hand, involves the initial homolytic cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring to form a diradical intermediate. researchgate.net This intermediate can then undergo conformational changes and subsequent ring closure to form the cyclopentene (B43876) product. A key feature of a diradical mechanism is the potential for stereochemical scrambling, leading to the formation of both symmetry-allowed and symmetry-forbidden products. acs.org The competition between the rearrangement and stereoisomerization of the vinylcyclopropane itself, which is known to occur via a diradical mechanism at a slightly lower energy barrier, further complicates the mechanistic picture. acs.org
Experimental studies on deuterated vinylcyclopropanes have often revealed the formation of all four possible stereoisomeric products (si, ar, ai, and sr), which lends support to the involvement of a diradical intermediate. acs.orgacs.org However, the product ratios are often not statistical, suggesting that a simple, fully equilibrated diradical intermediate is not the sole species dictating the outcome. acs.orgacs.org This has led to the proposal of a mechanistic continuum, where the reaction may proceed through a "diradical-like" transition state or a very short-lived diradical intermediate, blurring the lines between a purely concerted and a purely stepwise mechanism. doi.org
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. udel.edu The VCPR, when considered as a concerted process, falls under the category of a wikipedia.orgresearchgate.net-sigmatropic rearrangement. wikipedia.org The stereochemical outcome of such reactions is governed by the conservation of orbital symmetry. utk.edu
The use of this compound has been pivotal in probing these pericyclic pathways. By analyzing the distribution of deuterium in the resulting cyclopentene products, researchers can infer the stereochemical course of the reaction (suprafacial vs. antarafacial and retention vs. inversion). For instance, the pyrolysis of triply deuterated vinylcyclopropane (syn-E- and syn-Z-VCP-d3) at 573 K yielded a product ratio of si:sr:ar:ai = 40:23:13:24. acs.org The significant formation of the "forbidden" products (sr and ai) suggests that the reaction is not a purely concerted pericyclic process under these conditions. acs.org
Computational studies have further illuminated the potential energy surface of the VCPR. These studies often find a very flat energy landscape in the region of the diradical, with multiple transition states of similar energies leading to the different stereoisomeric products. acs.org This theoretical evidence supports the idea of competing reaction pathways rather than a single dominant mechanism.
Distinction Between Concerted and Diradical-Mediated Processes
Kinetic Isotope Effects (KIEs) in Thermal VCPR of this compound
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond breaking or changes in hybridization at or near the isotopically labeled position in the rate-determining step. unam.mxlibretexts.org In the context of the VCPR, both primary and secondary deuterium KIEs have been measured and analyzed.
A primary deuterium KIE (kH/kD) is observed when a C-H bond to the isotopically labeled hydrogen is broken in the rate-determining step of the reaction. unam.mxslideshare.net Since a C-D bond is stronger than a C-H bond, a reaction involving C-D bond cleavage will be slower, resulting in a kH/kD ratio greater than 1. libretexts.org
In the VCPR, a significant primary KIE would be expected if the cleavage of a C-H bond on the cyclopropane ring or the vinyl group were part of the rate-determining step. However, the primary mechanism involves the cleavage of a C-C bond in the cyclopropane ring. Therefore, significant primary deuterium KIEs are generally not observed for the VCPR when deuterium is substituted at positions not directly involved in C-C bond cleavage.
Secondary deuterium KIEs arise from isotopic substitution at a position that is not directly involved in bond breaking in the rate-determining step. princeton.edugoogle.com These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They are often interpreted in terms of changes in hybridization or steric environment between the ground state and the transition state.
In the thermal VCPR of this compound, secondary KIEs have provided crucial evidence for the nature of the transition state. For example, dideuteration at the terminal methylene (B1212753) group of the vinyl moiety (C5) results in a normal secondary KIE (kH/kD > 1). researchgate.net This has been interpreted as evidence for substantial twisting of this methylene group in the rate-determining transition state, which is consistent with the rehybridization from sp2 to sp3 that occurs during the formation of the new C-C bond in the cyclopentene ring. researchgate.net This finding supports the idea that the vinyl group is indeed involved in the rate-determining step, a key feature of a concerted mechanism. acs.org
| Isotopic Substitution | kH/kD | Interpretation |
| Terminal methylene (C5) | 1.13 - 1.21 researchgate.netacs.org | Twisting of the methylene in the transition state, supporting a concerted mechanism. researchgate.net |
| Cyclopropyl (B3062369) (C1/C2) | Varies | Complex interpretation, often reflecting the balance between concerted and diradical pathways. |
Analysis of Primary Deuterium Kinetic Isotope Effects
Catalytic Transformations Involving Deuterated Vinylcyclopropanes
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules. The use of this compound as a substrate in catalytic reactions has been instrumental in elucidating reaction mechanisms.
Transition metals are powerful catalysts for a wide array of transformations involving vinylcyclopropanes. uni.lu These reactions often proceed through complex mechanistic pathways involving the metal center. Deuterium labeling studies have been crucial in unraveling these pathways.
A common mechanistic motif in transition metal catalysis is the oxidative addition/reductive elimination sequence. In the context of vinylcyclopropane rearrangements, the metal catalyst can insert into a C-C bond of the cyclopropane ring (oxidative addition) to form a metallacyclic intermediate. Subsequent reorganization and bond formation lead to the product, with the catalyst being regenerated in a reductive elimination step.
Deuterium labeling helps to track the fate of specific carbon atoms and their substituents throughout this process. For instance, in rhodium(I)-catalyzed rearrangements, deuterium-labeled vinylcyclopropanes have been used to demonstrate that the reaction can proceed through intermediates where the metal is coordinated to the vinyl group, facilitating the cleavage of the cyclopropane ring. pku.edu.cn The distribution of deuterium in the products provides direct evidence for the specific bonds that are broken and formed.
In iron-mediated preparations of vinylcyclopropanes, deuterium labeling has been employed to support a proposed mechanism involving a π−σ−π rearrangement of an oxidized (pentenediyl)iron species. marquette.edumarquette.edu The stereoselective labeling of the starting material allowed for the tracking of the stereochemistry during the rearrangement, with the results being consistent with the proposed mechanistic pathway. marquette.edumarquette.edu Specifically, the reduction of (methyl 6-oxo,2,4-hexadienoate)Fe(CO)3 with sodium borodeuteride (NaBD4) produced a deuterated dienol complex. marquette.edu Subsequent reactions and analysis of the deuterium distribution in the vinylcyclopropane products provided insight into the stereochemical changes occurring during the π−σ−π rearrangement. marquette.edu
The stereochemical outcome of a reaction is often one of its most critical features, especially in the synthesis of chiral molecules. Deuterium labeling is a powerful tool for determining the stereochemical course of a reaction.
For example, in rhodium(I)-catalyzed epimerization and ring-cleavage rearrangements of vinylcyclopropanes, stereospecifically deuterium-labeled substrates have shown that epimerization is linked to trans-cis isomerization around the C=C double bond. acs.org This observation was crucial in formulating a detailed mechanism for the reaction.
Similarly, in platinum-catalyzed cycloisomerization reactions of enynes, deuterium-labeling studies have provided strong support for a common mechanism involving a cationic manifold triggered by the π-complexation of Pt(II) onto the alkyne. nih.gov The observed distribution of deuterium in the products helped to rule out alternative mechanisms and solidify the proposed pathway.
Iron-mediated preparations of vinylcyclopropanecarboxylates have also benefited from deuterium labeling studies to probe the stereochemistry of the reaction. marquette.edu The results of these experiments were consistent with a mechanism involving reductive elimination with retention of configuration in most cases. marquette.edu
Here is an interactive data table summarizing the use of deuterium labeling in determining the stereochemical course of transition metal-catalyzed reactions of vinylcyclopropane derivatives:
| Catalyst System | Reaction Type | Key Finding from Deuterium Labeling | Reference |
| Rhodium(I) | Epimerization & Ring Cleavage | Epimerization is coupled with trans-cis isomerization of the vinyl group. | acs.org |
| Platinum(II) | Enyne Cycloisomerization | Supports a cationic mechanism initiated by alkyne π-complexation. | nih.gov |
| Iron(0) | Vinylcyclopropane Formation | Consistent with reductive elimination with retention of configuration. | marquette.edu |
While transition metal catalysis is well-established, organocatalysis has emerged as a powerful complementary approach. Organocatalysts are small organic molecules that can catalyze reactions with high efficiency and stereoselectivity. mdpi.com The use of this compound in organocatalytic systems can reveal subtle mechanistic details and deuterium-dependent reactivity.
For instance, in reactions where a proton transfer step is rate-determining, the use of a deuterated substrate can lead to a kinetic isotope effect (KIE), where the reaction rate is slower for the deuterated compound. The magnitude of the KIE can provide information about the transition state of the proton transfer step. While specific studies on this compound in organocatalysis are emerging, the principles of KIE are well-established and applicable. sit.edu.cn
Vinylcyclopropanes can also undergo reactions initiated by radicals or electrophiles. Deuterium labeling is a valuable tool for studying the mechanisms of these transformations as well.
In radical-initiated reactions, the vinylcyclopropane radical cation can undergo various rearrangements. doi.org Theoretical studies have explored these pathways, and experimental investigations with deuterated analogs could provide crucial validation for the predicted mechanisms, such as stepwise ring-opening followed by hydrogen (or deuterium) shifts. doi.orgresearchgate.net For instance, the rearrangement of the vinylcyclopropane radical cation to the 1,3-pentadiene (B166810) radical cation is proposed to occur via a stepwise process involving a distonic radical cation intermediate and a subsequent marquette.eduresearchgate.net H-shift. doi.org A deuterated vinylcyclopropane would allow for the experimental verification of this hydrogen shift.
Electrophilic addition to the vinyl group of vinylcyclopropane is another important reaction class. savemyexams.comlibretexts.org The initial attack of an electrophile on the double bond can lead to a carbocationic intermediate. libretexts.org The fate of this intermediate, including potential rearrangements of the adjacent cyclopropane ring, can be effectively studied using deuterium-labeled substrates. The position of the deuterium in the final product can reveal whether the cyclopropane ring participates in the reaction and how the carbocation is stabilized.
Probing Oxidative Addition/Reductive Elimination Pathways
Organocatalytic Systems and Deuterium-Dependent Reactivity
Stereochemical Outcomes and Isotopic Effects on Diastereoselectivity and Enantioselectivity
The presence of deuterium in a molecule can influence not only the reaction rate but also the stereochemical outcome, a phenomenon known as an isotopic effect on stereoselectivity. These effects, while often small, can provide profound insights into the nature of the transition states leading to different stereoisomers.
In the context of diastereoselectivity, the differential energetic stabilization of diastereomeric transition states by the presence of deuterium can lead to a change in the ratio of diastereomeric products. This can be particularly informative in reactions where diastereomers are formed in nearly equal amounts, as even a small isotopic effect can be readily measured.
Similarly, for enantioselective reactions, where a chiral catalyst or auxiliary is used to produce an excess of one enantiomer, deuterium substitution can sometimes alter the enantiomeric excess (ee). acs.org This can occur if the interactions between the substrate and the chiral catalyst are sensitive to the subtle steric and electronic differences between a C-H and a C-D bond. While the direct study of these effects on this compound is a specialized area, the principles are broadly applicable in stereoselective synthesis. wiley-vch.de
The following table summarizes potential isotopic effects on stereoselectivity:
| Stereochemical Outcome | Potential Isotopic Effect | Mechanistic Insight |
| Diastereoselectivity | Change in the diastereomeric ratio (dr) | Differences in vibrational frequencies and steric interactions in diastereomeric transition states. |
| Enantioselectivity | Change in the enantiomeric excess (ee) | Altered non-covalent interactions (e.g., steric, hydrogen bonding) between the substrate and the chiral catalyst in the enantioselective transition states. |
Computational and Theoretical Studies of Vinylcyclopropane D4 Reactivity
Quantum Chemical Calculations for Reaction Pathway Mapping
Computational chemistry serves as a powerful instrument for investigating the complex reactivity of molecules like Vinylcyclopropane-d4. Through quantum chemical calculations, it is possible to map out entire reaction pathways, identifying the structures and energies of reactants, products, transition states, and intermediates. This theoretical exploration provides insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov In the context of this compound, DFT methods are extensively applied to locate and characterize the geometries of stationary points on the potential energy surface, particularly transition states and intermediates involved in its thermal rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement.
Researchers employ various functionals, such as the hybrid functional B3LYP or the M06 suite, combined with appropriate basis sets like 6-31G* or LANL2DZ for metal-catalyzed systems, to optimize molecular structures. nih.govrsc.org Frequency calculations are then performed on these optimized geometries. A key outcome of these calculations is the identification of transition states, which are first-order saddle points on the potential energy surface characterized by a single imaginary frequency. rsc.org This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming that the structure connects the reactant and product. For the vinylcyclopropane (B126155) rearrangement, DFT calculations have been used to model the diradical intermediates that are thought to be involved. nih.gov The application of these methods to this compound allows for a detailed understanding of how isotopic substitution affects the energies and geometries of these critical points along the reaction pathway.
Table 1: Common DFT Functionals and Basis Sets in Vinylcyclopropane Reactivity Studies This table is interactive. You can sort and filter the data.
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G* | Geometry optimization and frequency calculations for organic fragments. nih.gov |
| M06 | LANL2DZ | Systems involving transition metals (e.g., Rhodium catalysts). rsc.org |
| PBE0-D4 | def2-TZVPP | High-accuracy energy calculations with dispersion corrections. nih.gov |
While DFT is a powerful tool, certain aspects of vinylcyclopropane reactivity, particularly those involving the formation and evolution of diradical intermediates, necessitate more sophisticated ab initio methods. nih.gov The thermal rearrangement of vinylcyclopropane to cyclopentene (B43876) is believed to proceed through stepwise bond cleavage, leading to intermediates with significant diradical character. Single-reference methods like DFT can sometimes struggle to accurately describe these open-shell species.
To overcome this, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) are employed. nih.gov CASSCF calculations provide a more robust description of the electronic structure of molecules where near-degeneracies of electronic states exist, as is common in diradicals and transition states. nih.gov Following a CASSCF calculation, the energy can be further refined using methods like second-order perturbation theory (CASPT2) or by performing single-point calculations with high-level coupled-cluster methods, such as DLPNO-CCSD(T), on DFT-optimized geometries. nih.gov For this compound, these high-level calculations are crucial for accurately determining the energy barriers for rearrangement and for analyzing the electronic nature of the transition states, confirming whether they are purely diradical in character. nih.gov
Density Functional Theory (DFT) Applications to Transition States and Intermediates
Simulation and Prediction of Kinetic Isotope Effects for Deuterated Vinylcyclopropanes
The study of deuterated compounds like this compound is intrinsically linked to the analysis of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction upon isotopic substitution. faccts.de It arises primarily from the difference in mass between isotopes, which alters the vibrational frequencies of chemical bonds and, consequently, their zero-point energies (ZPE). faccts.deprinceton.edu
Computational chemistry provides a direct route to predicting KIEs. The process involves:
Using a method like DFT to calculate the harmonic vibrational frequencies for both the light (undeuterated) and heavy (deuterated) isotopologues of the reactant and the transition state of the rate-determining step. faccts.de
Calculating the ZPE for each of these four species. The ZPE is the sum of all vibrational mode energies at 0 Kelvin.
Determining the difference in activation energy between the deuterated and undeuterated reaction pathways. This difference is primarily due to the change in ZPE from the ground state to the transition state (ΔZPE‡). princeton.edu
For the vinylcyclopropane rearrangement, secondary KIEs are particularly informative. A secondary KIE occurs when the isotopically substituted bond is not broken in the transition state. In the case of this compound, the C-D bonds are not cleaved. However, the vibrational frequencies associated with these bonds can change as the hybridization of the carbon atoms changes during the reaction, leading to a KIE. Computational studies have shown that calculated secondary KIEs for deuterated vinylcyclopropanes can accurately reproduce experimental values, validating the proposed diradical mechanism. nih.gov
Table 2: Illustrative Calculation of a Secondary KIE for a C-H/C-D Bond This table is interactive and contains hypothetical data to demonstrate the principle.
| Species | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) |
|---|---|---|
| Reactant C-H | 2950 | 4.22 |
| Reactant C-D | 2130 | 3.05 |
| Transition State C-H | 2900 | 4.15 |
| Transition State C-D | 2090 | 2.99 |
| ΔZPE‡ (H) | -0.07 | |
| ΔZPE‡ (D) | -0.06 |
| Predicted KIE (kH/kD) | | ~1.08 |
Elucidation of Electronic and Steric Effects Influencing Reaction Selectivity
The selectivity of reactions involving vinylcyclopropanes is governed by a subtle interplay of electronic and steric factors. pku.edu.cn Computational studies are indispensable for disentangling these effects. Deuteration, as in this compound, is primarily considered an electronic effect, as it modifies vibrational energies without significantly altering the steric profile of the molecule.
In transition-metal-catalyzed reactions of vinylcyclopropanes, for example, the regioselectivity of C-C bond cleavage is a critical issue. nih.gov Computational models can analyze how substituents on the cyclopropane (B1198618) ring or the vinyl group influence the reaction pathway. Electronic effects are assessed by examining changes in charge distribution, orbital energies, and the extent of back-donation from a metal catalyst to the substrate's π* orbitals. acs.org For instance, electron-withdrawing groups can polarize the cyclopropane ring, facilitating cleavage of a specific bond. nih.gov
Steric effects are evaluated by analyzing the geometries of transition states for non-bonded interactions that cause steric repulsion. acs.orgnih.gov In rhodium-catalyzed cycloadditions, calculations have shown that steric hindrance between substituents and the catalyst's ligands can dictate which face of the vinylcyclopropane coordinates to the metal, thereby controlling the stereochemical outcome. pku.edu.cnacs.org By systematically studying a series of substrates, including this compound, and comparing the computed activation barriers, theorists can attribute changes in reactivity and selectivity to specific electronic or steric contributions.
Conformational Analysis of this compound and its Reactive Intermediates
The three-dimensional structure and conformational flexibility of this compound and its reactive intermediates are fundamental to its reactivity. The molecule primarily exists in two planar conformations: the more stable s-trans (or antiperiplanar) and the less stable s-cis (or synperiplanar), along with a non-planar gauche form. acs.org The relative energies of these conformers and the rotational barriers between them dictate the population of each state at a given temperature and influence which conformer enters the reaction pathway.
Computational methods, particularly DFT, are used to perform relaxed potential energy scans. acs.org In these calculations, the dihedral angle between the vinyl group and the cyclopropane ring is systematically varied, and the energy is minimized at each step. This process maps out the conformational landscape, identifying the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for rotation between them. Studies on vinylcyclopropane have identified the s-trans and gauche conformers as energy minima, with the s-cis form being a rotational transition state. acs.org
This analysis extends to the reactive intermediates. For the diradical intermediates formed during thermal rearrangement, computational analysis can reveal their preferred geometries and the energetic barriers to bond rotation within the intermediate, which is key to understanding the stereochemical outcome of the reaction. For this compound, the conformational energies and barriers are expected to be very similar to the undeuterated parent compound, with minor deviations arising from the differences in zero-point vibrational energies.
Table 3: Calculated Relative Energies of Vinylcyclopropane Conformers This table is interactive. Data is based on published DFT B3LYP studies for vinylcyclopropane and is applicable to the d4 isotopologue. acs.org
| Conformer | Dihedral Angle (approx.) | Relative Energy (kJ/mol) |
|---|---|---|
| s-trans (anti) | 180° | 0.00 |
| gauche-1 | -35° | 2-3 |
Advanced Spectroscopic Characterization Techniques for Vinylcyclopropane D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules, and its application to isotopically labeled compounds like Vinylcyclopropane-d4 provides deeper mechanistic insights. nih.gov The substitution of hydrogen with deuterium (B1214612) atoms introduces subtle but measurable changes in the NMR spectrum, which can be leveraged to understand molecular geometry, electronic structure, and reaction mechanisms. ajchem-a.com
Deuterium-Induced ¹H and ¹³C Chemical Shift Variations
The replacement of hydrogen with deuterium in the vinylcyclopropane (B126155) framework leads to observable shifts in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra. These deuterium-induced isotope shifts, though typically small, are a consequence of the different vibrational properties of C-H and C-D bonds. ajchem-a.com The lower zero-point vibrational energy of a C-D bond compared to a C-H bond results in a slightly shorter average bond length for the C-D bond. This alteration in bond length and the associated changes in vibrational modes can influence the electron density distribution around neighboring nuclei, thereby affecting their chemical shifts. ajchem-a.comlibretexts.org
For this compound, where the deuterium atoms are located on the cyclopropyl (B3062369) ring, the ¹H chemical shifts of the remaining protons, particularly those on the vinyl group, are expected to experience small upfield shifts. Similarly, the ¹³C chemical shifts of the carbons in both the cyclopropyl and vinyl moieties will be altered. Analyzing these variations can provide valuable information about through-bond and through-space interactions within the molecule.
Table 1: Predicted Deuterium-Induced Isotope Shifts in this compound
| Nucleus | Predicted Shift (ppm) | Rationale |
| Vinyl ¹H | Small upfield shift | Altered electron density due to proximity to the d4-cyclopropyl group. |
| Cyclopropyl ¹³C | Significant upfield shift | Direct attachment of deuterium. |
| Vinyl ¹³C | Smaller upfield shift | Isotope effect transmitted through the C-C bond. |
Note: The exact values of these shifts would require experimental determination.
Spin-Spin Coupling Constants and Connectivity Analysis
Spin-spin coupling constants (J-couplings) are a measure of the interaction between nuclear spins and provide crucial information about the connectivity of atoms within a molecule. numberanalytics.comslideshare.net The magnitude of the coupling constant is dependent on the number and type of bonds separating the coupled nuclei, as well as the dihedral angle between them. numberanalytics.com In this compound, the analysis of ¹H-¹H, ¹H-¹³C, and even ¹H-²H coupling constants can definitively establish the molecular structure.
The coupling between the vinyl protons and the remaining proton on the cyclopropyl ring would be of particular interest. The magnitude of this vicinal coupling constant can provide insights into the preferred conformation of the vinyl group relative to the cyclopropane (B1198618) ring. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to map out the complete connectivity of the molecule, confirming the positions of the deuterium labels. numberanalytics.com The analysis of long-range couplings can also reveal more subtle aspects of the molecular structure and conformation. cdnsciencepub.com
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Orientation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. uci.edu These techniques are highly sensitive to changes in molecular structure, symmetry, and intermolecular interactions, making them invaluable for studying deuterated molecules like this compound. americanpharmaceuticalreview.comnih.gov
Deuteration Effects on Vibrational Modes and Band Assignments
The substitution of hydrogen with the heavier deuterium isotope significantly alters the vibrational frequencies of a molecule. ajchem-a.comlibretexts.org According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Since deuterium has approximately twice the mass of hydrogen, C-D stretching and bending vibrations will appear at significantly lower frequencies (wavenumbers) in the IR and Raman spectra compared to their C-H counterparts. ajchem-a.comlibretexts.org This isotopic shift is a powerful tool for assigning specific vibrational modes. libretexts.org
In this compound, the vibrational modes associated with the cyclopropyl C-H bonds will be shifted to lower frequencies. This allows for the unambiguous assignment of these bands and can help in identifying and assigning the vibrational modes of the vinyl group, which would remain largely unchanged. The study of these deuteration-induced shifts provides a more complete and accurate picture of the molecule's vibrational landscape. nih.gov
Table 2: Expected Vibrational Frequency Shifts in this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) (Non-deuterated) | Expected Shift upon Deuteration | Rationale |
| Cyclopropyl C-H Stretch | ~3080 | Large shift to lower frequency | Doubling of the mass of the hydrogen atom. libretexts.org |
| Vinyl C-H Stretch | ~3020-3090 | Minimal shift | Vibrations localized on the vinyl group. |
| Cyclopropyl CH₂ Scissor | ~1450 | Significant shift to lower frequency | Involves motion of the deuterium atoms. |
| Vinyl C=C Stretch | ~1640 | Minimal shift | Primarily involves the carbon atoms of the vinyl group. |
Note: These are approximate frequency ranges and the actual values can vary.
Correlation of Vibrational Data with Stereochemical Features
The vibrational spectrum of a molecule is intimately linked to its three-dimensional structure. The number of observed IR and Raman bands, their intensities, and their frequencies can provide detailed information about the molecule's symmetry and stereochemistry. For this compound, vibrational spectroscopy can be used to study the conformational preferences of the vinyl group relative to the cyclopropane ring. nih.gov
Different conformers of vinylcyclopropane will have distinct vibrational spectra due to changes in molecular symmetry and vibrational coupling. By comparing the experimental IR and Raman spectra of this compound with theoretical calculations for different possible conformations, it is possible to determine the most stable arrangement of the molecule in the gas, liquid, or solid phase. americanpharmaceuticalreview.comosti.gov This information is crucial for understanding the molecule's reactivity and physical properties.
Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. scienceready.com.au It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. libretexts.orglibretexts.org
For this compound, mass spectrometry serves two primary purposes. First, it is used to determine the isotopic purity of the synthesized compound. nih.gov By analyzing the relative intensities of the molecular ion peak and any peaks corresponding to incompletely deuterated species, the percentage of d4-labeling can be accurately quantified. sisweb.com
Second, the fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. The high-energy electron ionization process can cause the molecular ion to break apart into smaller, charged fragments. libretexts.orgmsu.edu The masses of these fragments can help to confirm the structure of the molecule and the location of the deuterium labels. For example, the loss of a deuterated cyclopropyl radical or a vinyl radical would result in fragment ions with specific mass-to-charge ratios that are different from those observed for non-deuterated vinylcyclopropane. docbrown.info
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [C₅H₂D₄]⁺ | Molecular Ion | 70 |
| [C₃HD₄]⁺ | Loss of vinyl radical | 45 |
| [C₂H₃]⁺ | Loss of d4-cyclopropyl radical | 27 |
Note: The relative abundance of these fragments will depend on their stability.
Research Applications of Vinylcyclopropane D4 in Synthetic Organic Chemistry
Deuterated Vinylcyclopropanes as Chiral Building Blocks
The inherent strain of the cyclopropane (B1198618) ring, coupled with the reactivity of the vinyl group, makes vinylcyclopropanes valuable precursors in organic synthesis. scispace.comresearchgate.netrsc.org The introduction of deuterium (B1214612) atoms in Vinylcyclopropane-d4 provides a subtle yet powerful handle for tracing the fate of specific atoms through complex reaction sequences, aiding in the construction of chiral molecules.
Synthesis of Complex Carbocyclic and Heterocyclic Scaffolds
Vinylcyclopropanes are well-established building blocks for the synthesis of five-membered rings through vinylcyclopropane-cyclopentene rearrangement. scispace.com The use of deuterated analogs like this compound allows for mechanistic studies of these rearrangements, providing insights into the stereochemical course of the reaction and enabling the synthesis of complex carbocyclic and heterocyclic frameworks. researchgate.netpku.edu.cn For instance, transition-metal-catalyzed cycloadditions of vinylcyclopropane (B126155) derivatives are a powerful method for constructing five- to eight-membered carbocycles. pku.edu.cn The deuterium labels in this compound can help elucidate the intricate mechanisms of these cycloadditions, leading to the development of methods for synthesizing complex polycyclic molecules. pku.edu.cn
Precursors for Stereoselective Annulation and Cycloaddition Reactions
Vinylcyclopropanes participate in a variety of stereoselective annulation and cycloaddition reactions, often catalyzed by transition metals. scispace.compku.edu.cn These reactions, such as [3+2] and [5+2] cycloadditions, are invaluable for constructing cyclic systems with high levels of stereocontrol. scispace.compku.edu.cnnih.gov The use of this compound in these reactions can help to unravel the stereochemical pathways and the influence of various catalysts and ligands on the stereochemical outcome. pku.edu.cn For example, rhodium-catalyzed [3+2] cycloadditions of 1-yne-vinylcyclopropanes have been developed to produce bicyclic cyclopentenes with excellent enantioselectivity. pku.edu.cn Employing a deuterated version of the vinylcyclopropane substrate would provide a means to probe the intimate details of the bond-forming steps and the origin of the high stereoselectivity.
Utilization of Deuterium Labeling for Reaction Selectivity Probing
The primary application of deuterium labeling with compounds like this compound lies in the investigation of reaction mechanisms and the origins of selectivity. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for determining the rate-determining step of a reaction and for understanding transition state geometries. libretexts.org
Replacing hydrogen with deuterium can lead to a "normal" KIE (kH/kD > 1), where the C-H bond is broken more readily than the C-D bond, or an "inverse" KIE (kH/kD < 1). libretexts.org This information is crucial for optimizing reaction conditions and for designing more selective catalysts. For example, in a study of palladium-catalyzed cycloisomerization, deuterium labeling was used to demonstrate that a ligand, rather than the solvent, was the source of protons in a key step, leading to a better understanding of the reaction mechanism. chimia.ch Similarly, studying the reactions of this compound can reveal whether the cleavage of a C-D bond on the cyclopropane ring or the vinyl group is involved in the rate-determining step of a particular transformation.
Development of Novel Catalytic Transformations Based on Mechanistic Understanding from Deuteration
A thorough understanding of reaction mechanisms, often gleaned from deuterium labeling studies, is fundamental to the development of new and improved catalytic transformations. By identifying the key steps and intermediates in a catalytic cycle, researchers can design catalysts that are more active, selective, and robust.
For instance, mechanistic studies involving deuterated substrates have been instrumental in understanding and optimizing various transition metal-catalyzed reactions, including those involving palladium, rhodium, and gold. diva-portal.orgbeilstein-journals.orgresearchgate.netacs.org Insights gained from the behavior of this compound in catalytic reactions can lead to the design of new ligands or catalyst systems that favor a desired reaction pathway or stereochemical outcome. For example, understanding how a catalyst interacts with the deuterated positions of this compound can guide the development of catalysts for asymmetric transformations, where precise control over the spatial arrangement of reactants is paramount. researchgate.net
Investigation of Solvent Effects and Reaction Environment Influences via Deuterated Solvents
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. synmr.in Using deuterated solvents in conjunction with deuterated substrates like this compound allows for a detailed investigation of the role of the solvent in the reaction mechanism.
Deuterated solvents can influence reactions in several ways: they can act as reactants, leading to a primary isotope effect; they can exchange with protons on the substrate; and they can alter the solvation of reactants and transition states. libretexts.org By comparing the outcome of a reaction of this compound in a standard solvent versus its deuterated counterpart (e.g., methanol (B129727) vs. methanol-d4), researchers can probe for solvent-derived kinetic isotope effects and gain insight into the involvement of the solvent in proton transfer steps or other key mechanistic events. beilstein-journals.org Such studies are crucial for understanding the reaction environment and for selecting the optimal solvent to achieve the desired synthetic outcome. emerginginvestigators.orgnih.gov
Future Directions and Emerging Research Avenues in Deuterated Vinylcyclopropane Chemistry
Exploration of Novel Catalytic Systems for Deuterium (B1214612) Transfer and VCP Transformations
The development of efficient and selective catalytic systems is paramount for the synthesis and transformation of deuterated vinylcyclopropanes. Future research will likely focus on several key areas:
Deuterium Atom Transfer (DAT) Catalysis: Recent advancements have demonstrated the potential of using chiral thiol catalysts in combination with a photocatalyst and deuterium oxide (D₂O) for asymmetric radical deuteration. nih.gov This metal-free approach allows for the enantioselective deuterofunctionalization of olefins and could be adapted for the synthesis of chiral deuterated vinylcyclopropanes. nih.gov
Transition Metal Catalysis: Transition metals like rhodium, nickel, and palladium have been instrumental in catalyzing various transformations of VCPs, including cycloadditions and ring-opening reactions. nih.govnih.govacs.org Future work will likely involve designing new ligand architectures to control the regio- and stereoselectivity of these transformations with deuterated substrates. For instance, the use of nonsymmetrical ferrocene-based bisphosphine ligands in Rh(I)-catalyzed ring-opening reactions has shown promise in achieving high enantioselectivity. acs.org
Enzyme-Mediated Ligation: While currently applied in protein chemistry, enzyme-mediated ligation approaches could inspire the development of biocatalytic systems for the precise installation of deuterium in VCPs. nih.gov
A significant challenge lies in developing catalysts that can differentiate between C-H and C-D bonds, enabling selective activation and functionalization. The kinetic isotope effect, a direct consequence of deuteration, can be harnessed to gain mechanistic insights and control reaction pathways. symeres.com
Integration of Advanced Computational Methodologies for Predictive Catalysis and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov In the context of deuterated vinylcyclopropane (B126155) chemistry, advanced computational methodologies will play a crucial role in several aspects:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are powerful for elucidating the mechanisms of complex catalytic cycles, such as the Ni(0)-catalyzed vinylcyclopropane–cyclopentene (B43876) rearrangement. nih.govresearchgate.net By modeling the transition states and intermediates, researchers can understand the factors governing reactivity and selectivity. nih.govresearchgate.net
Predictive Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems. nih.gov By modeling ligand-substrate interactions, steric and electronic effects, and noncovalent interactions, it is possible to predict which catalysts will afford the desired products with high selectivity. nih.govnih.gov For example, computational studies have been used to design catalysts for asymmetric reactions by predicting which molecules would lead to high enantiomeric excess. nih.gov
Understanding Stereoselectivity: Computational models can explain the origins of stereoselectivity in reactions involving VCPs. acs.orgscispace.com For instance, DFT calculations have been used to create stereochemical models that explain the cis selectivity in gold(I)-catalyzed cyclopropanation reactions, attributing it to stabilizing π–π interactions. acs.org These models can then be used to design catalysts for enantioselective transformations.
The synergy between experimental work and computational modeling will be essential for the rational design of catalysts and the prediction of reaction outcomes in the complex landscape of deuterated VCP chemistry. scispace.com
Table 1: Computational Methods in Catalysis
| Computational Method | Application in Catalysis | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Studying thermodynamics and kinetics of catalytic reactions. numberanalytics.com | Provides understanding of electronic structure and reaction mechanisms. nih.govresearchgate.netnumberanalytics.com |
| Molecular Dynamics (MD) | Studying the dynamics of catalytic systems and predicting behavior of complex systems. numberanalytics.com | Reveals dynamic processes and conformational changes during catalysis. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems by treating the active site with quantum mechanics and the rest of the system with molecular mechanics. | Enables the study of enzymatic reactions and large catalyst-substrate complexes. |
Application of Flow Chemistry and Automated Synthesis for Deuterated Analogue Production
The synthesis of deuterated compounds can be complex and time-consuming. Flow chemistry and automated synthesis offer promising solutions to these challenges by enabling more efficient, scalable, and safer production.
Enhanced Efficiency and Scalability: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purer products. adesisinc.comansto.gov.au This technology is particularly advantageous for scaling up the production of deuterated compounds, including VCP analogues. uva.nltn-sanso.co.jp
Improved Safety: Performing reactions in a continuous flow system can enhance safety, especially when dealing with hazardous reagents or intermediates. adesisinc.com
Automation and High-Throughput Screening: Automated synthesis platforms can significantly accelerate the process of optimizing reaction conditions and preparing libraries of deuterated analogues. biotage.comnih.gov This is crucial for structure-activity relationship studies and drug discovery programs.
The integration of flow reactors with online monitoring and purification techniques will streamline the synthesis of deuterated VCPs, making these valuable compounds more accessible for research and development. ornl.gov
Development of Isotopic Labeling Strategies for Mechanistically Complex Analogues of Vinylcyclopropane-d4
The synthesis of mechanistically complex analogues of this compound requires sophisticated isotopic labeling strategies. Deuterium labeling, in particular, is a powerful tool for elucidating reaction mechanisms. researchgate.netmarquette.eduresearchgate.net
Site-Specific Labeling: Developing methods for the precise introduction of deuterium at specific positions within the VCP molecule is crucial for detailed mechanistic studies. nih.gov This can be achieved through the use of specifically deuterated starting materials or through catalytic H/D exchange reactions. symeres.com
Segmental Isotope Labeling: For more complex VCP derivatives, segmental labeling strategies, where a specific portion of the molecule is isotopically labeled, can help to simplify the analysis of reaction products and intermediates. nih.gov
Multi-Isotope Labeling: The combined use of different stable isotopes, such as ¹³C, ¹⁵N, and ³⁴S, in conjunction with deuterium, can provide even more detailed mechanistic information. symeres.comresearchgate.net
These advanced labeling strategies, coupled with powerful analytical techniques like NMR spectroscopy and mass spectrometry, will be instrumental in unraveling the intricate mechanisms of VCP transformations and in the design of novel deuterated molecules with tailored properties. symeres.comibs.fr
Table 2: Isotopic Labeling Strategies
| Labeling Strategy | Description | Application |
|---|---|---|
| Site-Specific Labeling | Introduction of an isotope at a specific atomic position. nih.gov | Probing the role of individual atoms in a reaction mechanism. |
| Residue-Specific Labeling | Labeling of specific types of amino acid residues in proteins. nih.gov | Simplifying NMR spectra of large biomolecules. |
| Segmental Isotope Labeling | Labeling of a specific segment or domain of a larger molecule. nih.gov | Studying protein-protein interactions and the structure of multi-domain proteins. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" amino acids into proteins for quantitative proteomics. washington.edu | Identifying and quantifying relative changes in protein abundance. |
Q & A
Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?
- Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation). Monitor enantiomeric excess (ee) via chiral HPLC or ¹⁹F-NMR with shift reagents .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing non-linear kinetic data in this compound decomposition studies?
Q. How should researchers validate conflicting isotopic tracer results in this compound metabolic studies?
Q. What safety protocols are critical when handling this compound under high-pressure conditions?
- Answer : Conduct hazard operability (HAZOP) assessments for pressurized reactors. Use blast shields, remote monitoring (e.g., pressure transducers), and inert gas purges to mitigate explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
